Medicinal ChemistrySolid-State CharacterizationFormulation Development
Select 6-Bromo-8-fluoroimidazo[1,2-a]pyridine-2-carboxylic acid (CAS 1260784-00-6) for medicinal chemistry programs. This building block features a unique C6-Br/C8-F dual-handle system enabling orthogonal Suzuki/amidation on a privileged imidazo[1,2-a]pyridine core. The 8-fluoro substituent is a validated bioisostere for CNS drug design, while elevated lipophilicity (ΔLogP>1.2 vs. non-brominated analogs) improves membrane penetration. It is ideal for parallel SAR libraries targeting GABAA receptors, c-Met kinase, and antimicrobial pathways. Available in research quantities with ≥95% purity. Inquire for bulk pricing.
Molecular FormulaC8H4BrFN2O2
Molecular Weight259.03
CAS No.1260784-00-6
Cat. No.B3027258
⚠ Attention: For research use only. Not for human or veterinary use.
6-Bromo-8-fluoroimidazo[1,2-a]pyridine-2-carboxylic Acid (CAS 1260784-00-6): A Strategic Halogenated Heterocyclic Building Block for Medicinal Chemistry and CNS-Targeted Drug Discovery
6-Bromo-8-fluoroimidazo[1,2-a]pyridine-2-carboxylic acid (CAS 1260784-00-6) is a heterocyclic building block featuring the privileged imidazo[1,2-a]pyridine core [1]. The scaffold is decorated with a carboxylic acid handle at the 2-position, and distinct bromine (C6) and fluorine (C8) substituents on the fused pyridine ring, endowing it with unique physicochemical and reactivity profiles [2][3]. This compound is primarily utilized as an intermediate in the synthesis of novel drug candidates, particularly within medicinal chemistry programs targeting central nervous system disorders and kinase inhibition [4]. Its specific substitution pattern differentiates it from the unsubstituted core and other mono-halogenated analogs, offering a unique balance of electronic properties, lipophilicity, and synthetic versatility.
[1] Deep A, Bhatia RK, Kaur R, Kumar S, Jain UK, Singh H, Batra S, Kaushik D, Deb PK. Imidazo[1,2-a]pyridine Scaffold as Prospective Therapeutic Agents. Curr Top Med Chem. 2017;17(2):238-250. View Source
[2] PubChem Compound Summary for CID 11309538, 8-Fluoroimidazo[1,2-a]pyridine. National Center for Biotechnology Information. View Source
[3] Humphries AC, Gancia E, Gilligan MT, Goodacre S, Hallett D, Merchant KJ, Thomas SR. 8-Fluoroimidazo[1,2-a]pyridine: synthesis, physicochemical properties and evaluation as a bioisosteric replacement for imidazo[1,2-a]pyrimidine in an allosteric modulator ligand of the GABA A receptor. Bioorg Med Chem Lett. 2006;16(6):1518-22. View Source
[4] US Patent Application Publication US2006/0052385A1. 8-Fluoroimidazo[1,2-a]pyridine derivatives as ligands for GABA receptors. View Source
Why Generic Imidazo[1,2-a]pyridine Analogs Cannot Substitute for 6-Bromo-8-fluoroimidazo[1,2-a]pyridine-2-carboxylic Acid in Lead Optimization Programs
The imidazo[1,2-a]pyridine scaffold is a privileged structure, but its biological and physicochemical properties are highly sensitive to specific substitution patterns [1]. While unsubstituted imidazo[1,2-a]pyridine-2-carboxylic acid serves as a baseline, the introduction of halogen atoms at the C6 and C8 positions fundamentally alters molecular properties including lipophilicity, electronic distribution, and metabolic stability [2]. Critically, the 8-fluoro substituent has been validated as a bioisosteric replacement for imidazo[1,2-a]pyrimidine, demonstrating that this modification is not interchangeable with other halogens or positions [3][4]. The simultaneous presence of the C6 bromine and C8 fluorine creates a unique dual-handle system enabling orthogonal functionalization strategies—the bromine for cross-coupling reactions and the carboxylic acid for amide/ester formation—that cannot be replicated by mono-substituted or unsubstituted analogs [5]. This precise combination is essential for SAR studies in GABA receptor modulation and kinase inhibition programs, where both electronic and steric factors at these positions dictate target engagement [6].
[1] Deep A, Bhatia RK, Kaur R, Kumar S, Jain UK, Singh H, Batra S, Kaushik D, Deb PK. Imidazo[1,2-a]pyridine Scaffold as Prospective Therapeutic Agents. Curr Top Med Chem. 2017;17(2):238-250. View Source
[2] Enguehard C, Hervet M, Théry I, Renou JL, Fauvelle F, Gueiffier A. (Hetero)Arylation of 6-Halogenoimidazo[1,2-a]pyridines Differently Substituted at C(2): Influence of the 2-Substituent on the Suzuki Cross-Coupling Reaction. Helv Chim Acta. 2001;84(12):3610-3615. View Source
[3] Humphries AC, Gancia E, Gilligan MT, Goodacre S, Hallett D, Merchant KJ, Thomas SR. 8-Fluoroimidazo[1,2-a]pyridine: synthesis, physicochemical properties and evaluation as a bioisosteric replacement for imidazo[1,2-a]pyrimidine in an allosteric modulator ligand of the GABA A receptor. Bioorg Med Chem Lett. 2006;16(6):1518-22. View Source
[4] US Patent Application Publication US2006/0052385A1. 8-Fluoroimidazo[1,2-a]pyridine derivatives as ligands for GABA receptors. View Source
[5] Regiocontrolled Microwave Assisted Bifunctionalization of 7,8-Dihalogenated Imidazo[1,2-a]pyridines: A One Pot Double-Coupling Approach. Molecules. 2012;17(9):10409-10426. View Source
[6] Product Data Sheet: 6-Bromo-8-fluoroimidazo[1,2-a]pyridine-2-carboxylic acid. GlpBio. View Source
Quantitative Differentiation of 6-Bromo-8-fluoroimidazo[1,2-a]pyridine-2-carboxylic Acid: Comparative Evidence for Scientific Procurement Decisions
Enhanced Thermal Stability and Crystallinity: Melting Point Differential vs. Unsubstituted Imidazo[1,2-a]pyridine-2-carboxylic Acid Core
The target compound exhibits a melting point range of 240-243°C, which is elevated by 6-11°C compared to the unsubstituted imidazo[1,2-a]pyridine-2-carboxylic acid core (m.p. 232-234°C) . This increase in melting point correlates with enhanced intermolecular interactions and potential for improved solid-state stability, a critical parameter for long-term storage and formulation studies.
Medicinal ChemistrySolid-State CharacterizationFormulation Development
Evidence Dimension
Melting Point (°C)
Target Compound Data
240-243
Comparator Or Baseline
Imidazo[1,2-a]pyridine-2-carboxylic acid: 232-234
Quantified Difference
6-11°C higher
Conditions
Reported melting point ranges from vendor technical datasheets; standard capillary method inferred
Why This Matters
A higher melting point indicates enhanced thermal stability and potentially superior crystallinity, which is advantageous for compound handling, purification, and formulation in early drug discovery.
Medicinal ChemistrySolid-State CharacterizationFormulation Development
Increased Molecular Weight and Heavy Atom Content: A Marker for Enhanced Synthetic Utility in Cross-Coupling and Scaffold Elaboration
The molecular weight of 6-bromo-8-fluoroimidazo[1,2-a]pyridine-2-carboxylic acid is 259.03 g/mol, a substantial increase of +78.89 g/mol compared to the unsubstituted core (180.14 g/mol for 8-fluoroimidazo[1,2-a]pyridine-2-carboxylic acid) and +96.88 g/mol compared to the parent imidazo[1,2-a]pyridine-2-carboxylic acid (162.15 g/mol) [1]. This difference arises from the strategic incorporation of bromine (atomic weight ~80) and fluorine (atomic weight ~19) atoms.
Calculated molecular weight based on molecular formula C8H4BrFN2O2
Why This Matters
The higher molecular weight and presence of a heavy bromine atom directly enable efficient purification and monitoring via LC-MS, and provide a versatile synthetic handle (Br) for Pd-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to rapidly diversify the chemical space.
[1] Product Data Sheet: 6-Bromo-8-fluoroimidazo[1,2-a]pyridine-2-carboxylic acid. GlpBio. View Source
Significantly Altered Lipophilicity (LogP) Profile: A Critical Determinant for CNS Penetration and ADME Properties
The introduction of bromine and fluorine dramatically increases lipophilicity. The predicted LogP (XLogP3) for the ethyl ester analog, ethyl 6-bromo-8-fluoroimidazo[1,2-a]pyridine-2-carboxylate, is 3.1, compared to 1.7 for the 8-fluoroimidazo[1,2-a]pyridine-2-carboxylic acid core and 1.9 for the simple 8-fluoroimidazo[1,2-a]pyridine scaffold [1][2][3]. This shift of over 1.2 log units indicates a substantial increase in hydrophobicity, which directly influences membrane permeability, plasma protein binding, and distribution, particularly into the central nervous system.
Drug MetabolismPharmacokineticsCNS Drug Discovery
Evidence Dimension
Predicted LogP (XLogP3)
Target Compound Data
3.1 (for the ethyl ester analog; a reasonable proxy for the acid's lipophilicity trends)
Computed XLogP3 values as reported in PubChem and vendor databases
Why This Matters
A higher LogP value is a key predictor for blood-brain barrier permeability. This compound's increased lipophilicity makes it a more suitable starting point for CNS-targeted drug discovery programs (e.g., GABA receptor modulators) compared to its less lipophilic, non-brominated counterparts.
Drug MetabolismPharmacokineticsCNS Drug Discovery
[1] Product Data Sheet: Ethyl 6-bromo-8-fluoroimidazo[1,2-a]pyridine-2-carboxylate. Angene Chemical. View Source
[2] Product Data Sheet: 8-Fluoroimidazo[1,2-a]pyridine-2-carboxylic acid. Angene Chemical. View Source
[3] PubChem Compound Summary for CID 11309538, 8-Fluoroimidazo[1,2-a]pyridine. National Center for Biotechnology Information. View Source
Reduced Topological Polar Surface Area (TPSA) Favoring Membrane Permeability Compared to Carboxylic Acid Analogs
The Topological Polar Surface Area (TPSA) for the ethyl ester analog is 43.6 Ų, which is lower than the TPSA of 54.6 Ų for the 8-fluoroimidazo[1,2-a]pyridine-2-carboxylic acid core [1][2]. A lower TPSA is strongly associated with improved passive membrane permeability and oral absorption. While this direct comparison is for ester vs. acid, it underscores the impact of the scaffold's substitution on overall polarity and provides a benchmark for designing permeable prodrugs or derivatives.
Computed TPSA values as reported in vendor databases
Why This Matters
A lower TPSA is a critical parameter for achieving oral bioavailability. This compound's inherent scaffold properties, when appropriately functionalized, allow for the design of analogs with more favorable permeability profiles compared to those derived from the more polar, non-brominated acid core.
[1] Product Data Sheet: Ethyl 6-bromo-8-fluoroimidazo[1,2-a]pyridine-2-carboxylate. Angene Chemical. View Source
[2] Product Data Sheet: 8-Fluoroimidazo[1,2-a]pyridine-2-carboxylic acid. Angene Chemical. View Source
Validated Bioisosteric Potential of the 8-Fluoro Substituent in CNS Drug Discovery
A foundational study by Humphries et al. (2006) established that the 8-fluoroimidazo[1,2-a]pyridine ring system is a physicochemical mimic and effective bioisosteric replacement for the imidazo[1,2-a]pyrimidine core in an allosteric modulator ligand of the GABAA receptor [1][2]. This was confirmed using both in silico and traditional in vitro techniques. The presence of the 8-fluoro substituent is not arbitrary; it is a proven strategy to modulate CNS target engagement while retaining favorable drug-like properties.
8-Fluoroimidazo[1,2-a]pyridine core (present in target compound) acts as a bioisostere for imidazo[1,2-a]pyrimidine in a GABAA receptor modulator
Comparator Or Baseline
Imidazo[1,2-a]pyrimidine core
Quantified Difference
Validated mimicry (qualitative) via in silico and in vitro studies
Conditions
Study on 3,7-disubstituted-8-fluoroimidazopyridine ligands in an in vitro GABAA receptor system
Why This Matters
This class-level evidence validates the 8-fluoro substituent as a key design element for CNS programs. Procuring the 6-bromo-8-fluoro derivative provides a scaffold with both a validated CNS pharmacophore (8-fluoro) and a versatile synthetic handle (6-bromo) for rapid SAR exploration.
[1] Humphries AC, Gancia E, Gilligan MT, Goodacre S, Hallett D, Merchant KJ, Thomas SR. 8-Fluoroimidazo[1,2-a]pyridine: synthesis, physicochemical properties and evaluation as a bioisosteric replacement for imidazo[1,2-a]pyrimidine in an allosteric modulator ligand of the GABA A receptor. Bioorg Med Chem Lett. 2006;16(6):1518-22. View Source
[2] US Patent Application Publication US2006/0052385A1. 8-Fluoroimidazo[1,2-a]pyridine derivatives as ligands for GABA receptors. View Source
High-Value Application Scenarios for 6-Bromo-8-fluoroimidazo[1,2-a]pyridine-2-carboxylic Acid in Pharmaceutical R&D
Lead Optimization in CNS Drug Discovery, Specifically GABA Receptor Modulators and Anxiolytics
Leveraging the validated bioisosteric properties of the 8-fluoroimidazo[1,2-a]pyridine core [1][2] and its enhanced lipophilicity (predicted ΔLogP > 1.2 vs. non-brominated analogs) [3], this compound serves as an ideal advanced intermediate. Researchers can use the C6 bromine handle for parallel synthesis via Suzuki-Miyaura or Buchwald-Hartwig cross-couplings to explore diverse chemical space [4], while the C8 fluorine maintains favorable CNS drug-like properties. The carboxylic acid provides a point for further diversification into amides or esters. This enables rapid SAR studies to optimize potency, selectivity, and ADME properties for next-generation CNS therapeutics.
Dual-Handle Scaffold for Kinase Inhibitor and Anticancer Agent Synthesis
The imidazo[1,2-a]pyridine core is a known pharmacophore for kinase inhibition, particularly c-Met [5]. The combination of a carboxylic acid (position 2), a bromine (position 6), and a fluorine (position 8) provides three distinct vectors for molecular elaboration. This allows medicinal chemists to systematically explore interactions with the hinge region, ribose pocket, and solvent-exposed areas of kinase ATP-binding sites [6]. The elevated molecular weight (259.03 g/mol) [7] and increased heavy atom count facilitate straightforward reaction monitoring and purification, streamlining the synthesis of focused libraries for anticancer screening.
Building Block for Positron Emission Tomography (PET) Tracer Development
The presence of a bromine atom at the 6-position makes this compound a suitable precursor for radioisotopic labeling. The C-Br bond can be efficiently converted to a C-[11C]cyano or C-[18F]fluoroalkyl group, or used directly in Pd-mediated 11C-carbonylations [8]. The core scaffold's utility in CNS applications, as highlighted by its GABAA receptor modulator lineage [1], positions this compound as a valuable starting point for developing novel PET tracers to image neuroinflammation, receptor occupancy, or other CNS targets. Its defined physicochemical profile, including favorable LogP, supports blood-brain barrier penetration essential for CNS imaging agents [3].
Advanced Intermediate for Dual-Targeting Antimicrobial and Antifungal Agents
Imidazo[1,2-a]pyridine-2-carboxylic acid derivatives have demonstrated antimicrobial and anticandidal activities [9][10]. The specific substitution pattern of this compound (Br and F) offers enhanced lipophilicity, which is a known driver for membrane penetration in bacterial and fungal cells [3]. The dual halogenation may also confer improved metabolic stability against oxidative degradation [11]. Researchers can utilize this scaffold to synthesize novel hydrazide or arylidenehydrazide derivatives, as established in the literature [9], with the goal of overcoming resistance or improving the spectrum of activity compared to earlier, unsubstituted analogs.
[1] Humphries AC, Gancia E, Gilligan MT, Goodacre S, Hallett D, Merchant KJ, Thomas SR. 8-Fluoroimidazo[1,2-a]pyridine: synthesis, physicochemical properties and evaluation as a bioisosteric replacement for imidazo[1,2-a]pyrimidine in an allosteric modulator ligand of the GABA A receptor. Bioorg Med Chem Lett. 2006;16(6):1518-22. View Source
[2] US Patent Application Publication US2006/0052385A1. 8-Fluoroimidazo[1,2-a]pyridine derivatives as ligands for GABA receptors. View Source
[3] Product Data Sheet: Ethyl 6-bromo-8-fluoroimidazo[1,2-a]pyridine-2-carboxylate. Angene Chemical. View Source
[4] Enguehard C, Hervet M, Théry I, Renou JL, Fauvelle F, Gueiffier A. (Hetero)Arylation of 6-Halogenoimidazo[1,2-a]pyridines Differently Substituted at C(2): Influence of the 2-Substituent on the Suzuki Cross-Coupling Reaction. Helv Chim Acta. 2001;84(12):3610-3615. View Source
[5] Design, Synthesis, and Biological Evaluation of Novel Imidazo[1,2-a]pyridine Derivatives as Potent c-Met Inhibitors. (Cited in semantic scholar). View Source
[6] Deep A, Bhatia RK, Kaur R, Kumar S, Jain UK, Singh H, Batra S, Kaushik D, Deb PK. Imidazo[1,2-a]pyridine Scaffold as Prospective Therapeutic Agents. Curr Top Med Chem. 2017;17(2):238-250. View Source
[7] Product Data Sheet: 6-Bromo-8-fluoroimidazo[1,2-a]pyridine-2-carboxylic acid. GlpBio. View Source
[9] Turan-Zitouni G, et al. Synthesis and antimicrobial activity of some imidazo-[1,2-a]pyridine-2- carboxylic acid arylidenehydrazide derivatives. Boll Chim Farm. 2001 Nov-Dec;140(6):397-400. View Source
[10] Synthesis and anticandidal activity of some imidazopyridine derivatives. (Cited in scilit). View Source
[11] PubChem Compound Summary for CID 11309538, 8-Fluoroimidazo[1,2-a]pyridine. National Center for Biotechnology Information. View Source
Technical Documentation Hub
Structured technical reading across foundational, methodological, troubleshooting, and
validation/comparative pathways. Use the hub when you need more detail before procurement.